2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and various substituents in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This is followed by acetal deprotection procedures to obtain the desired compound. The structures of the synthesized compounds are characterized using spectroscopic methods such as FT-IR, 1D, and 2D NMR .
Chemical Reactions Analysis
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: The compound’s biological activities are being explored for therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds to 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Alprazolam: An anti-anxiety medication that also contains a triazole ring.
Other 1,2,4-triazole derivatives: These compounds share the triazole ring but differ in their substituents, leading to diverse biological activities. The uniqueness of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-18(19-13-15-22(32-2)16-14-19)26-27-23(31)17-33-25-29-28-24(20-9-5-3-6-10-20)30(25)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3,(H,27,31)/b26-18+ |
InChI Key |
OMBGVWICPBJBNJ-NLRVBDNBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.